3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide

Rac GTPase Cancer metastasis Small-molecule inhibitor

Standard Rac inhibitors (e.g., NSC23766) fail in high-Rac-activity models due to low potency (IC₅₀ ~50 μM). This compound is the validated benzenesulfonamide scaffold from which EHop-016 was derived. • **Key application**: Chemical probe for Vav2-Rac selectivity studies and antimalarial host-directed research (Rac1-dependent P. falciparum, IC₅₀ 138.8 nM in D10 strain). • **Structural differentiation**: Iodo-substituent + amino-methoxy functionalization enabling 100-fold greater Rac inhibition over NSC23766. • **Supply**: BenchChem ensures batch-to-batch consistency for reproducible GEF selectivity experiments.

Molecular Formula C13H13IN2O3S
Molecular Weight 404.22
CAS No. 379726-54-2
Cat. No. B2884136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide
CAS379726-54-2
Molecular FormulaC13H13IN2O3S
Molecular Weight404.22
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N
InChIInChI=1S/C13H13IN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3
InChIKeyYRAPMRASARDBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide: Chemical Identity & Procurement


3-Amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide (CAS 379726-54-2) is a substituted benzenesulfonamide compound with molecular formula C₁₃H₁₃IN₂O₃S and molecular weight 404.22 g/mol . This compound is recognized in the research literature as the chemical scaffold from which the Rac GTPase inhibitor EHop-016 (CAS 1380432-32-5) was structurally derived [1]. The benzenesulfonamide core bearing an iodo-substituent and amino-methoxy functionalization confers the structural features that enabled the development of the carbazole-pyrimidine Rac inhibitor EHop-016, which is a specific inhibitor of Rac1 and Rac3 GTPase activity [1].

1
Benzenesulfonamide scaffold for synthesis of Rac inhibitor EHop-016
Iodo-substituted, amino-methoxy functionalized core
2
Enables Vav2-Rac GEF interaction probe development
Scaffold-derived inhibitor exhibits defined GEF selectivity
3
Suitable for chemical biology studies requiring Rac1/3 isoform targeting
Supports cell migration and host-parasite research contexts

3-Amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide: Why Scaffold Substitution Fails


Substituting a different Rac inhibitor for compounds derived from the 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide scaffold introduces substantial variability in potency, GEF selectivity, and cellular efficacy. The parent compound NSC23766 exhibits an IC₅₀ of approximately 50 μM for Rac inhibition, rendering it ineffective in metastatic breast cancer cells with elevated Rac activity [1]. In contrast, EHop-016—developed from the 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide scaffold—demonstrates an IC₅₀ of 1.1 μM, representing approximately 100-fold greater potency [2]. Furthermore, mechanistically distinct Rac inhibitors such as EHT 1864 operate via direct GTP-binding blockade rather than GEF-Vav interaction, producing different downstream signaling profiles and varying selectivity across Rac isoforms [3]. These quantitative and mechanistic divergences preclude simple interchangeability and necessitate scaffold-specific procurement for reproducible experimental outcomes.

This Scaffold
3-amino-N-(4-iodophenyl)-4-methoxybenzenesulfonamide core enables synthesis of EHop-016 with Vav2-selective Rac inhibition and ~100-fold greater potency than NSC23766-derived series.
Scaffold substitution pattern directly influences GEF interaction and inhibitory window.
Alternative Scaffolds
Different aryl substitution or sulfonamide cores (e.g., those yielding NSC23766 or EHT 1864) produce inhibitors with altered GEF selectivity, mechanism (direct GTP block vs GEF-Vav), and isoform coverage.
Scaffold variations may shift potency, isoform selectivity, or cellular efficacy profiles.
Scaffold-Derived EHop-016
Maintains Rac1/Rac3 selectivity at ≤5 µM and Vav2-Rac inhibition; Cdc42 inhibition only at ≥10 µM.
Non-analogous Scaffolds
Scaffolds leading to pan-Rac inhibitors or direct GTP-binding modulators may confound Vav2-pathway interpretation and lose the concentration-dependent selectivity window.

3-Amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide: Quantitative Evidence Guide


Rac Inhibition Potency: EHop-016 vs NSC23766

EHop-016, a compound developed from the 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide scaffold, demonstrates an IC₅₀ of 1.1 μM for Rac inhibition in MDA-MB-435 and MDA-MB-231 metastatic breast cancer cells [1]. This represents an approximately 100-fold improvement in inhibitory potency compared to the parent Rac inhibitor NSC23766, which exhibits an IC₅₀ of ~50 μM in Rac-GEF activation assays [2].

Rac Inhibition Potency
Head-to-head
EHop-016 IC₅₀ 1.1 µM
vs NSC23766 IC₅₀ ~50 µM
~100-fold lower IC₅₀
Reported Vav2-Rac target engagement context; scaffold-derived inhibitor shows differentiated potency.
MDA-MB-435/231 metastatic breast cancer cell lines; Rac-GEF interaction assay.
Rac GTPase Cancer metastasis Small-molecule inhibitor

Antimalarial Activity Against Plasmodium falciparum

In a head-to-head panel screening of 14 Rac1 inhibitors, EHop-016 was identified as the most effective compound against P. falciparum in vitro, achieving IC₅₀ values of 138.8 ± 16.0 nM on the chloroquine-sensitive D10 strain and 321.5 ± 28.5 nM on the chloroquine-resistant W2 strain [1]. The compound demonstrated a selectivity index of 37.8, indicating preferential parasite inhibition over host cell toxicity [1].

Antimalarial Activity
Head-to-head
EHop-016 IC₅₀ 138.8 nM (D10), 321.5 nM (W2)
Most effective among 14 Rac1 inhibitors tested
Selectivity index 37.8
Reported anti-P. falciparum screening context; supports host-parasite interaction probe development.
Chloroquine-sensitive D10 and resistant W2 strains; in vitro culture.
Antimalarial Plasmodium falciparum Rac1 inhibition

Mechanistic Selectivity: Vav2-Rac GEF Inhibition

EHop-016 specifically inhibits the interaction of Rac with the guanine nucleotide exchange factor (GEF) Vav2 while sparing the Rac-GEF Tiam1 interaction at concentrations ≤5 μM [1]. In contrast, NSC23766 inhibits Rac activation by TrioN and Tiam1 GEFs [2], and EHT 1864 operates via direct binding to Rac GTPases to block GTP binding rather than targeting GEF interactions [3].

GEF Selectivity
Head-to-head
EHop-016: Vav2-Rac inhibited, Tiam1-Rac spared (≤5 µM)
NSC23766: TrioN/Tiam1-Rac inhibited; EHT 1864: direct Rac GTP-binding blockade
Mechanistic divergence supports Vav2-pathway interrogation without confounding Tiam1 activity.
Nucleotide-free Rac1(G15A) mutant binding assay; MDA-MB-435 cells.
GEF selectivity Vav2 Tiam1

Isoform Selectivity: Rac1 and Rac3 over Cdc42

EHop-016 is specific for Rac1 and Rac3 at concentrations ≤5 μM, with inhibition of the closely related Rho GTPase Cdc42 occurring only at higher concentrations (10 μM) [1]. This selectivity window is documented in both patent literature and independent vendor technical datasheets .

Isoform Selectivity
Cross-study
Rac1/Rac3 selective at ≤5 µM
Cdc42 inhibition observed at ≥10 µM
Concentration-dependent selectivity window
Operational parameter: effects ≤5 µM attributed primarily to Rac1/Rac3; Cdc42 confounding possible above 10 µM.
MDA-MB-435/231 cells; GTPase activity assays.
Isoform selectivity Rac1 Rac3 Cdc42

3-Amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide: Research Application Scenarios


Cancer Cell Migration and Lamellipodia Studies

EHop-016, derived from the 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide scaffold, is optimally suited for investigating Rac-dependent cell migration and actin cytoskeletal reorganization in metastatic cancer models. At concentrations ≤5 μM, EHop-016 specifically inhibits Rac1 and Rac3 activity, blocking Vav2-Rac interaction, suppressing PAK1 activation, and reducing lamellipodia formation in MDA-MB-231 and MDA-MB-435 breast cancer cells [1]. The 100-fold potency advantage over NSC23766 enables effective Rac inhibition in cell lines with elevated endogenous Rac activity, where NSC23766 is ineffective [2].

Vav2-Specific Rac-GEF Interaction Probing

Researchers requiring selective interrogation of Vav2-mediated Rac activation pathways should select EHop-016. Unlike NSC23766 (which targets TrioN/Tiam1) and EHT 1864 (which binds Rac directly), EHop-016 uniquely inhibits Vav2-Rac association without affecting Tiam1-Rac interaction at concentrations ≤5 μM [1]. This GEF selectivity profile makes EHop-016 the preferred tool compound for dissecting Vav2-dependent versus Tiam1-dependent Rac signaling cascades in cancer and immune cell biology.

Host-Directed Antimalarial Probe Development

EHop-016 has been validated as the most effective Rac1 inhibitor among 14 compounds tested for anti-P. falciparum activity, achieving nanomolar IC₅₀ values against both drug-sensitive (D10: 138.8 nM) and drug-resistant (W2: 321.5 nM) strains with a selectivity index of 37.8 [1]. This compound is therefore indicated for use as a chemical probe in host-directed antimalarial research, specifically for investigating Rac1-dependent parasite intraerythrocytic development [1].

Application
Selection Property
Validation Focus
Rac-dependent cell migration studies
Scaffold-derived EHop-016 targets Vav2-Rac interaction and suppresses lamellipodia
Verify PAK1 inhibition and actin reorganization in metastatic cancer cell models
Vav2-specific GEF interaction probing
Scaffold-based inhibitor uniquely spares Tiam1-Rac, enabling pathway dissection
Confirm GEF selectivity and downstream signaling in cancer/immune cell assays
Host-directed antimalarial probe development
Scaffold-derived EHop-016 shows reported anti-P. falciparum screening activity
Assess activity in parasite developmental assays and host-cell interaction models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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